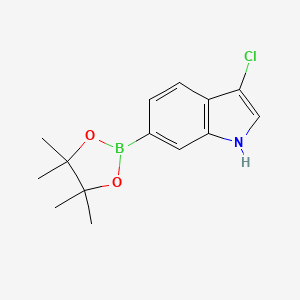

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester

Description

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is a boronic acid derivative protected by the pinacol diol group. This compound is a critical intermediate in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds. The pinacol ester group enhances stability and solubility compared to the free boronic acid, facilitating handling and storage . The chloro-substituted indole core contributes to its steric and electronic profile, making it a versatile scaffold for drug discovery, such as in protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name |

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(16)8-17-12(10)7-9/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWAWIMLXDCFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Indole Scaffold

The synthesis begins with 3-chloro-1H-indole, a commercially available starting material. Chlorination at the 3-position is typically achieved via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The chloro-substituted indole is isolated in yields exceeding 85% after recrystallization from ethanol.

Directed Lithiation

The 6-position of the indole ring is activated for lithiation using a strong base such as lithium diisopropylamide (LDA). This step is performed in anhydrous tetrahydrofuran (THF) at -78°C under inert atmosphere. The lithiated intermediate is stabilized by the electron-withdrawing chloro group at the 3-position, which directs metallation to the 6-position.

Borylation and Pinacol Protection

The lithiated species is quenched with trimethyl borate (B(OMe)₃), yielding the corresponding boronic acid. Immediate protection with pinacol (2,3-dimethyl-2,3-butanediol) in refluxing toluene facilitates the formation of the pinacol ester. This two-step process achieves an overall yield of 62–68% after column chromatography.

Comparative Analysis of Preparation Methods

The following table summarizes key parameters for both synthetic routes:

Research Findings and Methodological Advancements

Solvent Effects on Borylation Efficiency

Studies comparing THF and 1,4-dioxane as solvents for the iridium-catalyzed method revealed that THF provides superior yields (75% vs. 65%) due to better ligand stabilization. Polar aprotic solvents minimize side reactions such as deboronation.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction allows the formation of carbon-carbon bonds by coupling the boronic acid ester with aryl or vinyl halides.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF), inert atmosphere.

Protodeboronation: Protic solvents or acids, sometimes in the presence of a catalyst.

Major Products Formed:

Suzuki-Miyaura Coupling: Formation of biaryl compounds or other complex organic molecules.

Protodeboronation: Formation of the corresponding indole derivative without the boronic acid group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester, have been investigated for their potential as anticancer agents. Research indicates that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. For instance, studies have shown that certain indole-based boronic acids exhibit selective inhibition of specific cancer cell lines, leading to apoptosis in malignant cells .

Enzyme Inhibition

This compound has also been assessed for its ability to inhibit various enzymes. For example, it has been tested against D,D-carboxypeptidases, which are involved in bacterial cell wall synthesis. The inhibition of these enzymes can lead to the development of new antibiotics targeting resistant strains of bacteria . In particular, the pinacol ester form of boronic acids has shown promising results in maintaining stability and activity under biological conditions .

Synthetic Applications

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the chlorinated indole moiety enhances the reactivity and selectivity of the coupling process .

Functionalization of Indoles

The compound serves as a versatile building block for further functionalization of indoles. Researchers have explored methods to modify the indole structure through electrophilic substitution or nucleophilic addition, allowing for the synthesis of a range of derivatives with tailored biological activities .

Material Science

Organic Electronics

In material science, this compound has potential applications in organic electronics due to its ability to form stable thin films. These films can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the indole derivative contribute to device performance .

Polymer Chemistry

The compound can also be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its boron content allows for cross-linking reactions that improve the durability of polymeric materials used in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is primarily related to its ability to undergo cross-coupling reactions. The boronic acid ester group allows it to form carbon-carbon bonds with other organic molecules, facilitating the synthesis of complex structures. This reactivity is harnessed in various chemical processes to create new compounds with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Suzuki-Miyaura Cross-Coupling

Pinacol boronic esters, including (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester, are widely used in cross-couplings due to their stability and compatibility with palladium catalysts . However, their reactivity differs from other boronic esters:

- MIDA Boronates : These esters offer controlled speciation in iterative couplings but require basic conditions for hydrolysis, limiting their use in aqueous reactions. Pinacol esters are more straightforward for single-step couplings .

- Catechol Boronates : These hydrolyze rapidly under mild conditions, enabling in situ generation of boronic acids. Pinacol esters, in contrast, require harsh acid/oxidant conditions for hydrolysis (e.g., HCl or NaIO₄), making them less suitable for applications needing free boronic acids .

Steric and Electronic Effects

The pinacol group (Bpin) is smaller than perceived, with a percent buried volume (%VBur) of 12.7, comparable to a methyl group . For example:

- In protease binding studies, pinacol-protected boronic acids (e.g., 3d-pin) showed reduced affinity compared to free boronic acids (3d), as the ester group blocks entry into catalytic pockets .

Hydrolysis and Stability

Pinacol esters are hydrolytically stable under neutral conditions but require aggressive reagents (e.g., H₂SO₄, NaIO₄) for cleavage . This contrasts with:

- Neopentyl Glycol Esters : More resistant to hydrolysis but less common in medicinal chemistry.

- Carbonate-Linked Esters : Cleave faster under oxidative conditions (e.g., H₂O₂), making them superior for H₂O₂-activated prodrugs (e.g., 6.7 M⁻¹s⁻¹ vs. 2.9 M⁻¹s⁻¹ for pinacol esters) .

Spectral Characteristics

The ¹H NMR spectrum of pinacol esters features a singlet at δ 1.34–1.38 for the 12 methyl protons, while ¹³C NMR shows peaks at δ 24.87–84.00 for the pinacol backbone . These signatures distinguish them from catechol esters (δ 6.8–7.2 for aromatic protons) or MIDA boronates (distinct carbonyl peaks at δ 165–170) .

Data Table: Comparative Properties of Boronic Esters

| Property | Pinacol Ester (Bpin) | MIDA Boronate | Catechol Ester |

|---|---|---|---|

| Hydrolysis Conditions | Harsh (H₂SO₄, NaIO₄) | Basic (pH >10) | Mild (H₂O, RT) |

| Suzuki Coupling Efficiency | High | Moderate | High |

| % Buried Volume (%VBur) | 12.7 | 18.3 | 14.5 |

| Cleavage Rate (H₂O₂, M⁻¹s⁻¹) | 2.9–5.9 | N/A | 6.7 |

| Key Applications | Drug synthesis, Cross-coupling | Iterative synthesis | Oxidative prodrugs |

| References |

Biological Activity

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in the development of biologically active indole derivatives. Its structure includes a chloro-substituted indole moiety and a boronic acid functionality, which allows for participation in various coupling reactions, such as Suzuki-Miyaura couplings. This article explores the biological activity of this compound, its synthesis, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₇BClNO₂. The compound features:

- Indole Ring : A common structural motif in many natural products and pharmaceuticals.

- Boronic Acid Moiety : Facilitates the formation of carbon-carbon bonds through cross-coupling reactions.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Indole derivatives are known for their roles in various biological systems, including:

- Anticancer Activity : Many indole derivatives have shown potential as anticancer agents due to their ability to inhibit tumor growth.

- Antimicrobial Properties : Indoles are also recognized for their antimicrobial activities against various pathogens.

Comparison with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chloro-phenyl)-1H-indole boronic acid ester | Contains a phenyl group instead of indole | More focused on aromatic systems |

| 3-Bromo-1H-indol-6-yl boronic acid pinacol ester | Bromine substitution instead of chlorine | Potentially different reactivity profile |

| 5-Fluoroindole boronic acid pinacol ester | Fluorine substitution at the 5-position | May exhibit distinct electronic properties |

| Indole-2-boronic acid pinacol ester | Boron attached at the 2-position of indole | Different regioselectivity impacts synthetic utility |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves several steps, including:

- Formation of the indole scaffold.

- Introduction of the boronic acid functionality.

- Protection of the boronic acid with a pinacol ester group to facilitate selective reactions.

Reaction Mechanisms

The compound's reactivity is largely attributed to its boronic acid moiety, which can undergo:

- Suzuki-Miyaura Coupling : A key reaction for forming carbon-carbon bonds, allowing the construction of complex molecular architectures.

Case Studies and Research Findings

Research has indicated that indole-based compounds can be optimized for various therapeutic applications. For instance:

- A study highlighted the synthesis of novel indole derivatives using this compound as a precursor, exploring their structure-activity relationships (SAR) to enhance potency and selectivity against cancer cell lines .

Future Directions

The potential applications of this compound in drug discovery are vast. Ongoing research focuses on:

- Optimizing Synthesis : Developing more efficient synthetic routes to increase yield and reduce costs.

- Exploring Biological Interactions : Investigating interactions with specific biological targets to elucidate mechanisms of action and therapeutic efficacy.

Q & A

Basic: What are the common synthetic routes for (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester, and how are intermediates stabilized?

Answer:

The synthesis typically involves iridium-catalyzed aromatic borylation or Suzuki-Miyaura coupling precursors. Key steps include:

- Iridium-catalyzed borylation : Direct functionalization of indole derivatives using [Ir(COD)OMe]₂ and dtbpy ligands, followed by pinacol ester formation under anhydrous conditions .

- Intermediate stabilization : Isolation of lithium hydroxy ate complexes improves yield and stability, particularly for air-sensitive intermediates. For example, quenching with HCl (pH 6) ensures boronic acid protonation without decomposition .

- Deprotection protocols : Oxidative cleavage of the pinacol ester (e.g., NaIO₄ in THF/water/HCl) generates free boronic acids for downstream applications .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what factors influence coupling efficiency?

Answer:

The boronic ester acts as a nucleophile in palladium-catalyzed couplings with aryl halides. Critical parameters include:

- Catalyst systems : Pd(dppf)Cl₂ or Pd(OAc)₂ with XPhos ligands enhance reactivity for sterically hindered substrates .

- Solvent/base optimization : Tetrahydrofuran (THF) or dioxane with K₃PO₄ or Na₂CO₃ achieves optimal pH (8–10) for transmetallation .

- Functional group tolerance : Electron-withdrawing groups (e.g., -NO₂, -F) on the aryl halide improve electrophilicity and coupling rates .

Basic: What analytical methods are employed to assess purity and structural integrity of boronic acid pinacol esters?

Answer:

- Reversed-phase HPLC : Quantifies residual boronic acids (common impurities) using C18 columns and acetonitrile/water gradients (e.g., 0.1% TFA modifier) .

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for pinacol esters) and ¹H/¹³C NMR confirm regiochemistry and deprotection efficiency. For example, tert-butyl group signals (δ 1.4 ppm) validate Boc-protected intermediates .

- Mass spectrometry : High-resolution ESI-MS detects side products from protodeboronation or oxidation .

Advanced: How can researchers mitigate low yields in Suzuki couplings involving sterically hindered aryl halides?

Answer:

- Ligand design : Bulky ligands like SPhos or RuPhos suppress β-hydride elimination in alkyl boronic esters, improving cross-coupling efficiency .

- Microwave-assisted synthesis : Short reaction times (10–30 min) at 100–120°C reduce decomposition of thermally sensitive boronic esters .

- Preactivation strategies : Generating borinic esters (e.g., via nBuLi/TFAA treatment) enhances electrophilicity and reaction selectivity .

Advanced: What mechanistic insights explain the protodeboronation of alkyl boronic esters, and how can this side reaction be suppressed?

Answer:

- Radical-mediated pathways : Protodeboronation of primary alkyl esters proceeds via a boron-centered radical chain mechanism, initiated by light or peroxides .

- Stabilization tactics : Using catechol esters instead of pinacol esters or adding radical scavengers (e.g., BHT) minimizes undesired deborylation .

- Catalytic solutions : Ni(acac)₂ with reducing agents (e.g., Zn) promotes selective C–B bond retention in challenging substrates .

Advanced: How can discrepancies in NMR data for boronic esters be resolved, particularly in complex reaction mixtures?

Answer:

- Derivatization protocols : Chiral derivatizing agents (e.g., (R)-α-methylbenzylamine + 2-formylphenylboronic acid) enhance enantiomer discrimination in ¹H/¹⁹F NMR .

- Dynamic exchange studies : Variable-temperature NMR identifies equilibrium between boronic esters and free acids, clarifying integration discrepancies .

- DOSY experiments : Diffusion-ordered spectroscopy distinguishes boronic esters from oligomeric byproducts in crude mixtures .

Advanced: What strategies enable stereoselective allylboration using α-substituted pinacol boronic esters?

Answer:

- Borinic ester intermediates : Treating α-substituted esters with nBuLi/TFAA generates transient borinic esters, achieving >20:1 anti-Z selectivity in allylborations .

- Substrate engineering : Cyclic allylic boronic esters (e.g., β-borylated derivatives) enable exocyclic tetrasubstituted alcohol formation with 98% ee .

- Computational guidance : DFT calculations predict transition-state geometries to rationalize stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.